molecular formula C14H20ClNO3 B593131 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride CAS No. 17763-02-9

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride

Cat. No. B593131
CAS RN: 17763-02-9
M. Wt: 285.8
InChI Key: RMDGINCOKQDLNS-UHFFFAOYSA-N

Description

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant of the cathinone class. It is a psychoactive drug which has been used for research purposes in laboratories. MDPV is an analog of pyrovalerone, and is a central nervous system (CNS) stimulant with effects similar to methamphetamine, cocaine, and methylphenidate. MDPV is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), and is thought to be responsible for its pharmacological effects.

Scientific Research Applications

Substitution for Established Synthetic Drugs

N-Ethylpentylone has emerged as a substitute for established synthetic drugs like ecstasy due to its high potency and similar stimulative, hedonic, and hallucinatory effects. This substitution is significant in the context of the illicit drug market, where it’s known as a new psychoactive substance (NPS) that mimics the effects of controlled drugs .

Interactions with Biomacromolecules

Research has shown that N-Ethylpentylone can efficiently interact with DNA and proteins such as bovine serum albumin (BSA). This interaction is crucial for understanding how the compound could be transported and distributed through the blood and cells, providing insights into its potential therapeutic or toxicological effects .

Taste Analysis in Aqueous Solutions

The taste of N-Ethylpentylone in aqueous solutions has been estimated as bitter. This is determined by the calculated values of apparent specific molar volume at infinite dilution. Taste analysis is important for the development of oral pharmaceutical formulations .

Molecular Docking Studies

Molecular docking studies have indicated that N-Ethylpentylone has a higher affinity to interact with DNA compared to methamphetamine and amphetamine, but lower compared to ecstasy. These studies are essential for predicting the binding and interaction patterns of drugs, which can inform the design of new therapeutic agents .

Spectrofluorimetric Analysis

Using spectrofluorimetric techniques, the compound’s ability to substitute ethidium bromide from the EB-DNA complex via intercalation mode was investigated. This method is valuable for studying drug-DNA interactions, which can have implications for understanding the genetic effects of drugs .

Thermal Properties and Solubility

The apparent molar quantities, thermal expansion coefficient, and the apparent molar volume at infinite dilution of N-Ethylpentylone have been calculated. These properties are important for determining the solubility and stability of the compound in various conditions, which is vital for drug formulation and storage .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGINCOKQDLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336464
Record name N-Ethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpentylone hydrochloride

CAS RN

17763-02-9
Record name 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17763-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLPENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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